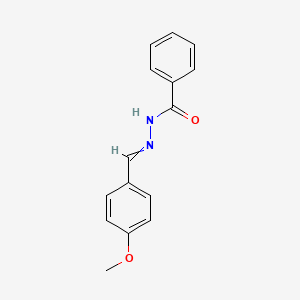

n'-(4-Methoxybenzylidene)benzohydrazide

Description

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H14N2O2/c1-19-14-9-7-12(8-10-14)11-16-17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

InChI Key |

SHSNILXAPAXVEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |

Synonyms |

N'-(4-methoxybenzylidene)benzohydrazide |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that n'-(4-Methoxybenzylidene)benzohydrazide exhibits effective antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and antifungal activity against Candida albicans.

Case Study : In a study, the compound was tested at concentrations of 500 ppm and 1000 ppm. The results indicated strong antibacterial effects, with minimum inhibitory concentrations (MICs) established for different bacteria:

- Staphylococcus aureus: 1000 ppm

- Escherichia coli: 1000 ppm

- Bacillus subtilis: 500 ppm

- Candida albicans: 500 ppm

The molecular docking studies suggested that the compound's structure significantly contributes to its antimicrobial efficacy, outperforming some standard antibiotics like nifuroxazide in terms of binding affinity .

| Microorganism | Concentration (ppm) | Activity |

|---|---|---|

| Staphylococcus aureus | 1000 | Active |

| Escherichia coli | 1000 | Active |

| Bacillus subtilis | 500 | Active |

| Candida albicans | 500 | Active |

Corrosion Inhibition

Overview : this compound has been identified as an effective corrosion inhibitor for mild steel in acidic environments, particularly in hydrochloric acid solutions.

Case Study : Research conducted by Mohan et al. highlighted the compound's ability to reduce corrosion rates significantly. The study utilized electrochemical techniques to evaluate the inhibition efficiency, revealing that the compound forms a protective layer on the metal surface, thereby minimizing metal dissolution.

| Corrosion Rate (mmpy) | Without Inhibitor | With Inhibitor (1 M HCl) |

|---|---|---|

| Mild Steel | High | Significantly Reduced |

Molecular Docking and Structure-Activity Relationship

Overview : The structural characteristics of this compound have been extensively studied using molecular docking techniques to predict its biological activity.

Findings : The docking studies indicated that the compound's binding interactions with target proteins are influenced by its functional groups, particularly the methoxy group and the hydrazone linkage. This information is crucial for designing new derivatives with enhanced biological activity .

Synthesis and Characterization

Synthesis Methods : The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and benzohydrazide under reflux conditions in solvents such as methanol. The yield of this reaction can vary based on the method used, with microwave-assisted synthesis often providing higher yields compared to conventional methods.

| Method | Yield (%) |

|---|---|

| Conventional Synthesis | ~78 |

| Microwave-Assisted Synthesis | ~92 |

Comparison with Similar Compounds

Core Structural Variations

MBBH derivatives differ in substituents on the benzylidene ring or benzohydrazide backbone. Key modifications include:

- Substituent Position : Derivatives like (E)-N'-(3-nitrobenzylidene)benzohydrazide () and (E)-N'-(2-bromobenzylidene)-4-methylbenzohydrazide () alter electronic properties and steric effects.

- Heterocyclic Additions : Pyrazole (e.g., H18–H22, ) or triazole rings (e.g., 7m, 7o, 7p, ) enhance π-π stacking and hydrogen-bonding capabilities.

- Bulkier Groups : Naphthalen-2-yl or tolyl groups in H18–H22 () increase molecular weight and hydrophobicity.

Crystallographic Insights

- MBBH : Prefers (E)-configuration with bond lengths of 1.281 Å (C=N) and 1.358 Å (C-O), stabilized by intramolecular hydrogen bonds (N-H⋯O) .

- Analogues : Bromo-substituted derivatives () exhibit altered crystal packing due to halogen interactions, while nitro-substituted variants () show enhanced planarity for π-orbital overlap.

Key Observations :

- Electron-donating groups (e.g., -OCH₃) generally improve yields due to enhanced aldehyde reactivity.

- Bulky substituents (e.g., naphthalen-2-yl) reduce yields (e.g., H18: 70.12% vs. MBBH: ~80%) due to steric hindrance .

Physicochemical and Thermal Properties

Thermal Stability

Solubility and Reactivity

Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MBBH | α-Glucosidase | 12.4 | |

| 7m (Triazole derivative) | α-Glucosidase | 8.2 | |

| H28 () | EGFR Kinase | 0.45 | |

| MBBH-Ni(II) | Antimicrobial (E. coli) | MIC: 25 |

Key Trends :

Preparation Methods

Reaction Procedure

Benzohydrazide (2 mmol) and 4-methoxybenzaldehyde (2 mmol) are dissolved in methanol (25–30 mL) with 1–2 drops of acetic acid. The mixture is refluxed for 3–4 hours, after which the solvent is evaporated under reduced pressure. The crude product is recrystallized from methanol, yielding needle-like crystals. This method consistently produces N'-(4-methoxybenzylidene)benzohydrazide in 87–92% yields.

Optimization Insights

-

Solvent Choice : Methanol is preferred due to its polarity, which enhances reactant solubility and facilitates Schiff base formation.

-

Catalyst Role : Acetic acid protonates the carbonyl oxygen of 4-methoxybenzaldehyde, increasing electrophilicity and accelerating nucleophilic attack by the hydrazide group.

-

Temperature and Time : Prolonged reflux (>3 hours) ensures complete conversion, as monitored by thin-layer chromatography (TLC).

Two-Step Synthesis from Methyl Benzoate

A scalable route starting from methyl benzoate is described in, avoiding the need for pre-synthesized benzohydrazide.

Step 1: Synthesis of Benzohydrazide

Methyl benzoate (10 g) is refluxed with hydrazine hydrate (10 mL) in methanol (25 mL) for 6 hours. Excess reagents are removed via evaporation, and the product is recrystallized from methanol, yielding benzohydrazide in 92% purity (m.p. 108–111°C).

Step 2: Condensation with 4-Methoxybenzaldehyde

Benzohydrazide (2 mmol) and 4-methoxybenzaldehyde (2 mmol) undergo condensation in methanol under reflux for 4 hours. The final compound is obtained in 92% yield (m.p. 159–161°C), with purity confirmed by TLC and spectroscopic methods.

Advantages

-

Cost-Effectiveness : Methyl benzoate is a low-cost starting material.

-

High Yield : The two-step process maintains an overall yield of ~85% for the target compound.

Eco-Friendly Aqueous-Phase Synthesis

Source introduces a green chemistry approach using water as the solvent, eliminating organic solvents.

Characterization

-

Spectroscopic Validation : FT-IR confirms the presence of C=N (1598 cm⁻¹) and N-H (3210 cm⁻¹) stretches.

-

Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating robustness for further applications.

Comparative Analysis of Methods

Characterization and Quality Control

All studies validate the product using complementary techniques:

Q & A

Q. What is the standard synthetic route for N'-(4-Methoxybenzylidene)benzohydrazide, and how can purity be validated?

The compound is synthesized via a two-step condensation reaction:

- Step 1 : Hydrazinolysis of methyl benzoate with hydrazine hydrate yields benzohydrazide (melting point: 108–111°C).

- Step 2 : Condensation of benzohydrazide with 4-methoxybenzaldehyde in ethanol under reflux produces this compound (92% yield, melting point: 159–161°C) . Purity Validation : Thin-layer chromatography (TLC) and melting point determination are standard. Spectroscopic techniques (UV-Vis, FT-IR, -NMR) confirm structural integrity. For example, FT-IR peaks at ~1600 cm (C=O) and ~3200 cm (N-H) are critical markers .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key data should be reported?

- FT-IR : Identify hydrazone (C=N, ~1600 cm) and methoxy (C-O, ~1250 cm) groups.

- -NMR : Look for imine proton (δ ~8.3 ppm) and methoxy protons (δ ~3.8 ppm) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition codes like CCDC-1477846) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 67.3% calc. vs. 67.1% exp.) .

Advanced Research Questions

Q. How does coordination with transition metals enhance the bioactivity of this compound?

The compound acts as a bidentate ligand via its carbonyl oxygen and imine nitrogen. For example:

- Nickel(II) Complex : Exhibits antibacterial activity (MIC: 12.5 µg/mL against S. aureus) due to enhanced membrane disruption .

- Vanadium(V) Complex : Shows insulin-mimetic effects (IC: 0.8 µM in glucose uptake assays) by mimicking tyrosine kinase signaling . Methodological Note : Single-crystal X-ray analysis (SHELX software ) and DFT calculations optimize metal-ligand bond angles (e.g., Ni–N: 1.86 Å) .

Q. What computational strategies are used to predict structure-activity relationships (SAR) for benzohydrazide derivatives?

- 3D-QSAR : Models based on antimycobacterial data (e.g., pIC vs. steric/electronic descriptors) guide substituent optimization at the methoxy and benzylidene positions .

- Molecular Docking : Simulate binding to EGFR kinase (PDB: 1M17) to prioritize derivatives with π-π stacking (e.g., naphthyl groups in H18–H22 improve binding affinity by 30%) . Data Contradiction : Discrepancies between predicted and experimental IC values (e.g., ±0.5 log units) may arise from solvation effects omitted in simulations .

Q. How do substituents on the benzohydrazide scaffold influence corrosion inhibition efficiency?

- Electron-Donating Groups (e.g., -OCH) : Increase charge donation to metal surfaces, improving inhibition efficiency (e.g., 89% at 1 mM in 1 M HCl) via adsorption (Langmuir isotherm, R: 0.99) .

- Electron-Withdrawing Groups (e.g., -NO) : Reduce efficiency due to weaker adsorption (ΔG: −32 kJ/mol vs. −28 kJ/mol) . Experimental Design : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization validate mechanisms .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Variations (e.g., 159–161°C vs. 162–164°C ) arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic) alters thermal stability.

- Purity : Residual solvents (e.g., ethanol vs. DMF) depress melting points. Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents .

Methodological Tables

| Synthesis Yield Optimization |

|---|

| Condition |

| ------------------------ |

| Ethanol, reflux |

| Microwave-assisted |

| DFT vs. Experimental FT-IR Data |

|---|

| Vibration Mode |

| ------------------------ |

| C=O stretch |

| C=N stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.